N-[3-chloro-4-(difluoromethoxy)phenyl]-3-(3-chloro-1,2,4-triazol-1-yl)adamantane-1-carboxamide
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Overview
Description
N-[3-chloro-4-(difluoromethoxy)phenyl]-3-(3-chloro-1,2,4-triazol-1-yl)adamantane-1-carboxamide is a complex organic compound with a unique structure that combines a phenyl ring, a triazole ring, and an adamantane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(difluoromethoxy)phenyl]-3-(3-chloro-1,2,4-triazol-1-yl)adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the adamantane core, followed by the introduction of the phenyl and triazole rings. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-4-(difluoromethoxy)phenyl]-3-(3-chloro-1,2,4-triazol-1-yl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include halogens, nucleophiles, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs of the original compound.
Scientific Research Applications
N-[3-chloro-4-(difluoromethoxy)phenyl]-3-(3-chloro-1,2,4-triazol-1-yl)adamantane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(difluoromethoxy)phenyl]-3-(3-chloro-1,2,4-triazol-1-yl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways within cells. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes and the exertion of its biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- N-[3-chloro-4-(difluoromethoxy)phenyl]-3-(1,2,4-triazol-1-yl)adamantane-1-carboxamide
- N-[3-chloro-4-(fluoromethoxy)phenyl]-3-(3-chloro-1,2,4-triazol-1-yl)adamantane-1-carboxamide
- N-[3-chloro-4-(difluoromethoxy)phenyl]-3-(3-chloro-1,2,4-triazol-1-yl)adamantane-1-carboxylate
Uniqueness
N-[3-chloro-4-(difluoromethoxy)phenyl]-3-(3-chloro-1,2,4-triazol-1-yl)adamantane-1-carboxamide stands out due to its unique combination of functional groups and structural features. The presence of both the adamantane core and the triazole ring imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
7167-40-0 |
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Molecular Formula |
C20H20Cl2F2N4O2 |
Molecular Weight |
457.3 g/mol |
IUPAC Name |
N-[3-chloro-4-(difluoromethoxy)phenyl]-3-(3-chloro-1,2,4-triazol-1-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C20H20Cl2F2N4O2/c21-14-4-13(1-2-15(14)30-18(23)24)26-16(29)19-5-11-3-12(6-19)8-20(7-11,9-19)28-10-25-17(22)27-28/h1-2,4,10-12,18H,3,5-9H2,(H,26,29) |
InChI Key |
NPICVPXSPAOLRH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)NC5=CC(=C(C=C5)OC(F)F)Cl |
Origin of Product |
United States |
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